molecular formula C14H12BrNO2 B4693505 2-(3-bromophenoxy)-N-phenylacetamide

2-(3-bromophenoxy)-N-phenylacetamide

Cat. No. B4693505
M. Wt: 306.15 g/mol
InChI Key: ANZCWURRNDQYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenoxy)-N-phenylacetamide is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. The compound has been found to have various applications in the field of pharmaceuticals, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-phenylacetamide is not fully understood. However, it has been found to inhibit the activity of COX-2, a key enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. The compound has also been found to activate PPARγ, a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism. Additionally, it has been found to activate TRPV1, a receptor that plays a role in the perception of pain and temperature.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-phenylacetamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-bromophenoxy)-N-phenylacetamide in lab experiments is its high purity and stability. The compound is also readily available and relatively inexpensive. However, one of the limitations is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.

Future Directions

There are several future directions for research on 2-(3-bromophenoxy)-N-phenylacetamide. One direction is to further investigate its mechanism of action and its effects on various biological processes. Another direction is to study its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, there is a need for more studies on the safety and toxicity of the compound in humans.

Scientific Research Applications

2-(3-bromophenoxy)-N-phenylacetamide has been extensively used in scientific research as a tool compound to study various biological processes. It has been found to have anti-inflammatory, analgesic, and antitumor activities. The compound has been used to study the mechanism of action of various enzymes and proteins such as COX-2, PPARγ, and TRPV1. It has also been used to study the effects of oxidative stress on cells and tissues.

properties

IUPAC Name

2-(3-bromophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-11-5-4-8-13(9-11)18-10-14(17)16-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZCWURRNDQYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenoxy)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-bromophenoxy)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(3-bromophenoxy)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-bromophenoxy)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(3-bromophenoxy)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(3-bromophenoxy)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.